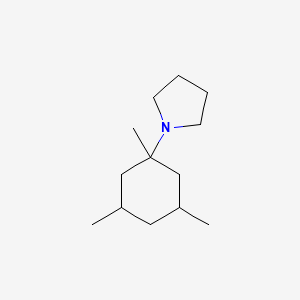![molecular formula C8H10N6O2S B12520764 3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide](/img/structure/B12520764.png)
3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide is an organic compound that features a triazole ring and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide typically involves the reaction of 5-amino-1H-1,2,4-triazole with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the sulfonamide group.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is explored for its use in the development of new materials with unique properties.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: The compound is investigated for its potential use in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with cellular processes, leading to antimicrobial or anticancer effects. The triazole ring and sulfonamide group play crucial roles in its binding to target proteins and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-amino-1,2,4-triazole: A related compound with similar triazole structure but without the sulfonamide group.
Sulfanilamide: A sulfonamide compound with a simpler structure, lacking the triazole ring.
5-amino-1H-1,2,4-triazole-3-carbohydrazide: Another triazole derivative with different functional groups.
Uniqueness
3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide is unique due to the combination of the triazole ring and sulfonamide group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H10N6O2S |
|---|---|
Poids moléculaire |
254.27 g/mol |
Nom IUPAC |
3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C8H10N6O2S/c9-7-12-8(14-13-7)11-5-2-1-3-6(4-5)17(10,15)16/h1-4H,(H2,10,15,16)(H4,9,11,12,13,14) |
Clé InChI |
KEKZHVJCLRDDNH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)N)NC2=NNC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


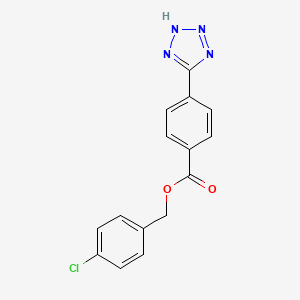
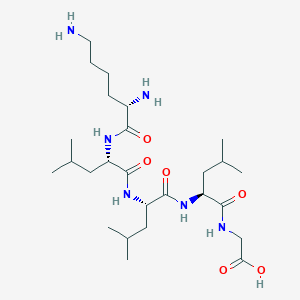
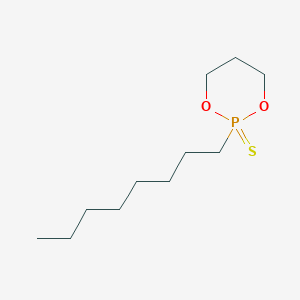
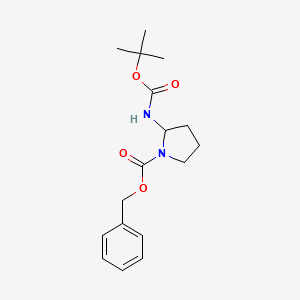
![But-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12520698.png)




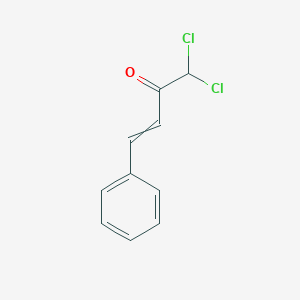

![2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid](/img/structure/B12520732.png)
